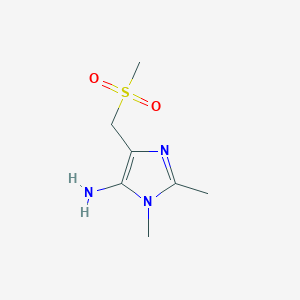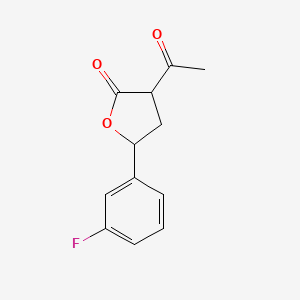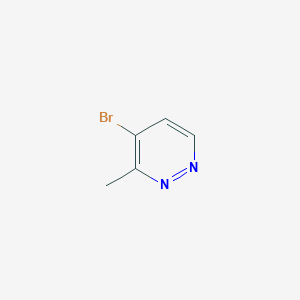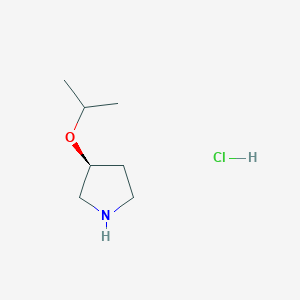
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol is a heterocyclic organic compound that features both pyridine and piperidine rings. The presence of an amino group on the pyridine ring and a hydroxyl group on the piperidine ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a piperidine derivative under controlled conditions. For instance, the reaction of 5-bromo-3-aminopyridine with 4-methylpiperidin-3-ol in the presence of a base such as potassium carbonate can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The amino group on the pyridine ring can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the amino group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-one.
Reduction: Formation of 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-yl chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness: 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol is unique due to the presence of both an amino group on the pyridine ring and a hydroxyl group on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(5-aminopyridin-3-yl)-4-methylpiperidin-3-ol |
InChI |
InChI=1S/C11H17N3O/c1-8-2-3-14(7-11(8)15)10-4-9(12)5-13-6-10/h4-6,8,11,15H,2-3,7,12H2,1H3 |
InChI Key |
UDLBOFNFPOOMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1O)C2=CN=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)



![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)





![Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate](/img/structure/B15056098.png)


![3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B15056120.png)
